Boc-D-ser-ome

Übersicht

Beschreibung

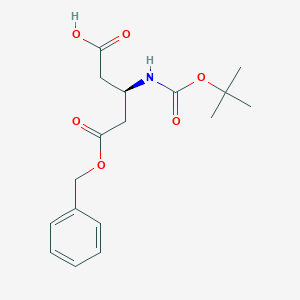

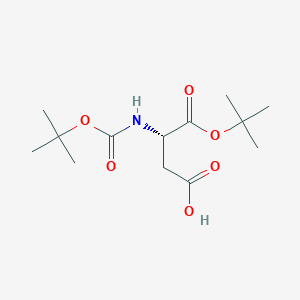

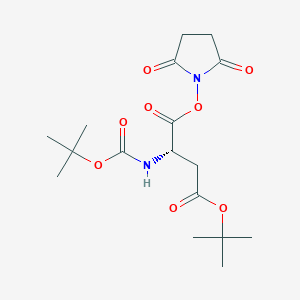

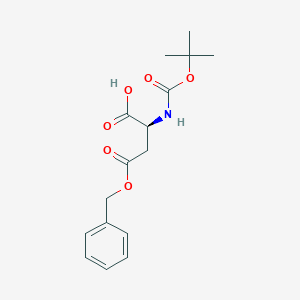

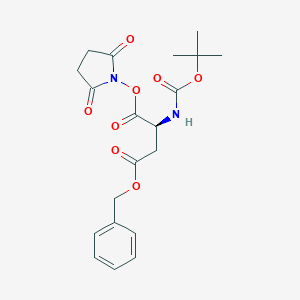

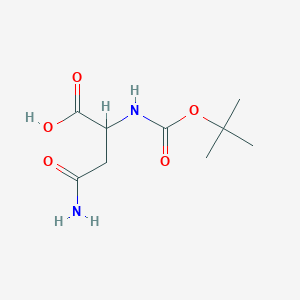

Boc-D-ser-ome, also known as BOC-D-SER-OME or BOC-D-Serine methyl ester, is a compound used in the synthesis of purines, thymidines, and choline . It is a precursor used in laboratory biosynthesis processes .

Synthesis Analysis

The synthesis of Boc-D-ser-ome involves the use of (BOC)2O in diethyl ether, which is added to a cold solution of D-serine in 1 N NaOH. The solution is then allowed to warm to room temperature and stirred for 3.5 hours. The product is then extracted with a semi-saturated NaHCO3 solution, washed with brine, dried with MgSO4, filtered, and concentrated under vacuum to yield a colorless, viscous foam of N-BOC methyl ester .Molecular Structure Analysis

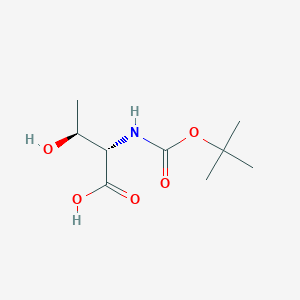

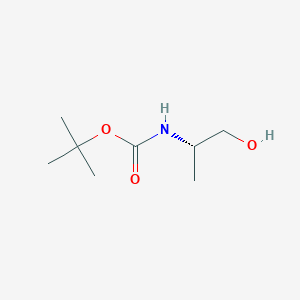

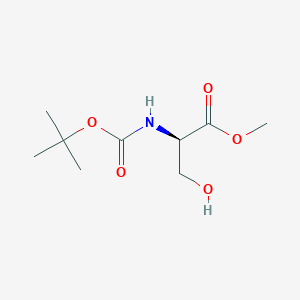

The molecular formula of Boc-D-ser-ome is C9H17NO5 . The molecular weight is 219.23 g/mol . The exact mass is 219.110672 .Physical And Chemical Properties Analysis

Boc-D-ser-ome has a molecular weight of 219.23 g/mol . The density is 1.1±0.1 g/cm3 . The boiling point is 354.3±32.0 °C at 760 mmHg . The flash point is 168.1±25.1 °C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-ser-ome: is extensively used in peptide synthesis , particularly in the Boc solid-phase peptide synthesis method . This technique involves the sequential addition of amino acid residues to a growing peptide chain while the N-terminus is protected by the Boc group. The Boc group is stable under most conditions used in peptide synthesis, making it an ideal choice for synthesizing complex peptides.

Drug Development

In drug development , Boc-D-ser-ome serves as a building block for the synthesis of various pharmaceutical compounds. Its role in the creation of peptide-based drugs is crucial, especially in the development of therapeutic peptides and small molecules acting as inhibitors of efflux pumps in multidrug-resistant bacteria .

Biochemistry

In biochemistry , Boc-D-ser-ome is used as a serine derivative in various biochemical assays and studies. It is involved in the study of amino acid metabolism and can be used to investigate the role of serine in different biological processes .

Pharmacology

Boc-D-ser-ome finds its application in pharmacology as a precursor in the synthesis of purines, thymidine, and choline, which are essential components in laboratory biosynthesis processes . This makes it valuable for pharmacological research and the study of metabolic pathways.

Medicinal Chemistry

In medicinal chemistry , Boc-D-ser-ome is utilized for the synthesis of chiral intermediates and active pharmaceutical ingredients. Its chiral center is important for the creation of enantiomerically pure compounds, which are significant in the development of new medications .

Organic Chemistry

In organic chemistry , the Boc group of Boc-D-ser-ome is a common protecting group for amines. It is stable towards most nucleophiles and bases, allowing for selective reactions in complex organic syntheses .

Analytical Chemistry

Boc-D-ser-ome: is used in analytical chemistry for the chiral separation of amino acids using high-performance liquid chromatography (HPLC). It is involved in pre-column derivatization techniques for the detection and quantification of amino acid enantiomers in various samples .

Chemical Engineering

Lastly, in chemical engineering , Boc-D-ser-ome is relevant in the design of processes for the large-scale synthesis of peptides and related compounds. Its properties are taken into account when developing environmentally friendly and efficient manufacturing processes .

Safety and Hazards

Boc-D-ser-ome should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . In case of inhalation, the person should be moved to fresh air. If not breathing, artificial respiration should be given. In case of skin contact, the skin should be washed off with soap and plenty of water .

Wirkmechanismus

Target of Action

Boc-D-Ser-OMe, also known as N- (tert-Butoxycarbonyl)-D-serine methyl ester, is primarily used in the synthesis of purines, thymidines, and choline . These compounds play crucial roles in various biological processes. Purines are essential components of nucleic acids and energy molecules such as ATP and GTP, while thymidines are part of the DNA molecule. Choline is a vital nutrient that is involved in various metabolic pathways, including neurotransmitter synthesis and cell-membrane signaling.

Mode of Action

It is known to participate in the synthesis of purines, thymidines, and choline . This suggests that it may interact with enzymes involved in these biosynthetic pathways, acting as a substrate or intermediate.

Biochemical Pathways

Boc-D-Ser-OMe is involved in the biosynthesis of purines, thymidines, and choline . These pathways are essential for various biological processes, including DNA replication, energy metabolism, and neurotransmission. The downstream effects of these pathways include cell growth and division, energy production, and neural communication.

Result of Action

The result of Boc-D-Ser-OMe’s action is the synthesis of purines, thymidines, and choline . These compounds have various effects at the molecular and cellular levels. For example, purines and thymidines are integral components of DNA and RNA, so they play a crucial role in genetic information storage and transmission. Choline is involved in lipid metabolism and neurotransmitter synthesis, influencing cell membrane integrity and neural communication.

Eigenschaften

IUPAC Name |

methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327481 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-ser-ome | |

CAS RN |

95715-85-8 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-D-SERINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.